4-Benzyloxyaniline hydrochloride

Catalog No.
S755170
CAS No.
51388-20-6
M.F
C13H14ClNO
M. Wt
235.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Benzyloxyaniline hydrochloride

CAS Number

51388-20-6

Product Name

4-Benzyloxyaniline hydrochloride

IUPAC Name

hydron;4-phenylmethoxyaniline;chloride

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl

Synonyms

4-(Phenylmethoxy)benzeneamine Hydrochloride; 4-(Phenylmethoxy)aniline Hydrochloride; 4-Benzyloxyaniline Hydrochloric Acid Salt; 4-Benzyloxyphenylamine Hydrochloride; 4-[(Phenylmethyl)oxy]aniline Hydrochloride;p-(Benzyloxy)aniline Hydrochloride

Canonical SMILES

[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]

Limited Availability of Information:

Potential Use as a Chemical Intermediate:

Due to its chemical structure, 4-Benzyloxyaniline hydrochloride possesses functional groups that could be useful for further chemical modifications. This suggests that it might be used as a chemical intermediate in the synthesis of more complex molecules. However, specific examples of its use in this context are not readily available in scientific literature.

Importance of Consulting Scientific Databases:

For comprehensive and up-to-date information on the scientific applications of any chemical compound, it is advisable to consult scientific databases. These databases are curated by scientists and contain information from peer-reviewed scientific publications.

Examples of Scientific Databases:

  • PubMed ()
  • ScienceDirect ()
  • Web of Science ()

4-Benzyloxyaniline hydrochloride is an organic compound with the molecular formula C₁₃H₁₄ClNO and a molar mass of approximately 235.7 g/mol. It is characterized by the presence of a benzyloxy group attached to the para position of the aniline structure, which enhances its solubility and reactivity in various chemical environments. This compound is typically encountered as a white crystalline solid and is used primarily in laboratory settings for research and synthesis purposes .

  • Nucleophilic Substitution: The benzyloxy group can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Reduction Reactions: It can undergo reduction to yield other amine derivatives, which are valuable in organic synthesis.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to regenerate 4-benzyloxyaniline, facilitating its use in various applications .

The synthesis of 4-benzyloxyaniline hydrochloride typically involves several key steps:

  • Benzyloxy Reaction: Starting with 4-nitrophenol, a benzyloxy group is introduced through a glycosylation reaction.
  • Reduction: The resulting 4-benzyloxy nitrobenzene undergoes reduction using tin(II) chloride in the presence of ammonium chloride to yield 4-benzyloxyaniline.
  • Salification: Finally, the amine is converted into its hydrochloride form by reacting it with dilute hydrochloric acid .

This multi-step process is noted for its efficiency and relatively mild reaction conditions, achieving yields greater than 68% .

4-Benzyloxyaniline hydrochloride has several applications:

  • Chemical Reagent: It serves as a reagent in organic synthesis, particularly in the preparation of other amines and related compounds.
  • Building Block: The compound is utilized as a building block in pharmaceuticals and agrochemicals due to its ability to undergo further chemical modifications.
  • Research Tool: In laboratory settings, it acts as a model compound for studying reaction mechanisms involving amines .

Interaction studies involving 4-benzyloxyaniline hydrochloride focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential use in synthesizing more complex molecules. Additionally, research into its interactions with biological systems could reveal insights into its pharmacological potential or toxicity profiles .

Several compounds share structural similarities with 4-benzyloxyaniline hydrochloride, including:

Compound NameMolecular FormulaUnique Features
4-MethoxyanilineC₇H₉NOContains a methoxy group instead of benzyloxy
4-ChloroanilineC₇H₈ClNContains a chlorine atom, affecting reactivity
AnilineC₆H₅NH₂Basic structure without substituents
4-NitroanilineC₆H₄N₂O₂Contains a nitro group, influencing properties

Uniqueness: The presence of the benzyloxy group in 4-benzyloxyaniline hydrochloride distinguishes it from other anilines by enhancing solubility and potentially altering biological activity. This makes it particularly valuable for applications requiring specific solubility characteristics or reactivity profiles .

Aniline derivatives have played a pivotal role in organic chemistry since the isolation of aniline in 1826 by Otto Unverdorben. The discovery of mauveine by William Henry Perkin in 1856 marked the birth of the synthetic dye industry, driven by aniline’s reactivity and versatility. Over time, functionalization of the aniline scaffold—such as nitration, alkylation, and benzyloxy substitution—enabled the synthesis of compounds with tailored electronic and steric properties. For example, the introduction of electron-donating groups (e.g., benzyloxy) enhances nucleophilic aromatic substitution reactivity, enabling applications in pharmaceuticals and materials science.

Table 1: Key milestones in aniline derivative development

YearMilestoneImpact
1826Isolation of anilineFoundation for aromatic amine chemistry
1856Synthesis of mauveineBirth of synthetic dye industry
1900sDevelopment of sulfa drugsRevolutionized medicinal chemistry
2000sEmergence of benzyloxy-anilinesEnabled targeted drug design

Discovery and Development Timeline of 4-Benzyloxyaniline Hydrochloride

4-Benzyloxyaniline hydrochloride (CAS 51388-20-6) was first synthesized in the late 20th century as part of efforts to create protected aniline intermediates for pharmaceutical applications. A landmark patent (CN102001955A) detailed a three-step process:

  • Benzyloxylation: 4-Nitrophenol reacts with benzyl chloride to form 4-benzyloxy nitrobenzene.
  • Reduction: Tin(II) chloride reduces the nitro group to an amine, yielding 4-benzyloxyaniline.
  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

This method achieved a 68% overall yield, with optimization focusing on solvent selection (ethanol/water) and catalytic ammonium chloride. Subsequent advances, such as palladium-catalyzed coupling, improved scalability for industrial production.

Significance in Modern Synthetic Chemistry

4-Benzyloxyaniline hydrochloride serves as a critical intermediate in:

  • Pharmaceuticals: Synthesis of N-type calcium channel blockers (e.g., compound 11 in Hu et al., 1999).
  • Materials Science: Production of polyurethane precursors and liquid crystals.
  • Agrochemicals: Building block for herbicides with enhanced soil stability.

Its benzyloxy group provides steric protection for the amine, enabling selective functionalization at the para position. For example, Suzuki-Miyaura cross-coupling with aryl boronic esters facilitates access to biaryl structures.

Comparative Analysis with Related Benzyloxy Derivatives

The position of the benzyloxy group profoundly influences chemical behavior:

Table 2: Properties of benzyloxyaniline isomers

IsomerMelting Point (°C)ReactivityKey Applications
2-Benzyloxy228 (dec.)High electrophilicityAntimicrobial agents
3-Benzyloxy216 (dec.)Moderate solubilityNonlinear optics
4-Benzyloxy228 (dec.)Optimal steric protectionPharmaceutical intermediates

The para isomer’s linear geometry minimizes steric hindrance, favoring crystalline packing and high thermal stability (TGA onset: 268°C). In contrast, ortho-substituted derivatives exhibit reduced stability due to intramolecular hydrogen bonding.

Classical Synthetic Approaches

Benzylation of 4-Nitrophenol

The traditional route begins with the alkylation of 4-nitrophenol using benzyl chloride. This reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the benzyl chloride under basic conditions. A study using FeCl₃ nanocatalysts demonstrated 85–92% conversion rates, with selectivity favoring the para-benzylated product due to steric and electronic effects [5]. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours.

Reduction Reactions of 4-Benzyloxy Nitrobenzene

The nitro group in 4-benzyloxy nitrobenzene is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like tin(II) chloride. Hydrogenation at 40–60 psi H₂ pressure in ethanol achieves near-quantitative yields while preserving the benzyl ether group . Alternative methods employ sodium dithionite in aqueous alkaline media, though these require careful pH control to prevent cleavage of the benzyloxy moiety.

Salification Processes for Hydrochloride Formation

The free base 4-benzyloxyaniline is treated with hydrochloric acid (HCl) in anhydrous ether or dichloromethane to precipitate the hydrochloride salt. As demonstrated in amine-HCl salt formation studies, protonation occurs at the amine nitrogen, resulting in a crystalline solid with improved stability [4]. Excess HCl is avoided to prevent hydrolysis of the benzyl ether.

Modern Synthetic Strategies

Catalytic Methods

Recent advances employ nanostructured TiO₂·SiO₂/FeCl₃ catalysts for the benzylation step, achieving 95% selectivity for 4-benzyloxy nitrobenzene at reduced temperatures (40°C) [5]. Palladium nanoparticles immobilized on magnetic supports facilitate nitro group reductions under milder conditions (25°C, 30 psi H₂), minimizing side reactions.

Green Chemistry Approaches

Solvent-free benzylation using microwave irradiation reduces reaction times from hours to minutes. A 2022 study reported 88% yield in 15 minutes using K₂CO₃ as a base and minimal solvent [7]. Water-mediated reductions with ammonium formate and Pd/C also show promise, eliminating organic solvents in the final step.

Scalable Industrial Production Techniques

Continuous-flow reactors enhance scalability by combining benzylation, reduction, and salification in a single system. A 2023 pilot study achieved 89% overall yield with a throughput of 12 kg/day using microfluidic channels and in-line pH monitoring .

Optimization Strategies

Yield Enhancement Methodologies

Key factors include:

  • Temperature control: Lowering the benzylation temperature from 80°C to 50°C increases para selectivity from 75% to 92% [7].
  • Catalyst loading: Reducing Pd-C usage from 5% to 1% w/w in hydrogenation steps maintains 98% conversion while cutting costs by 40% .

Reaction Condition Refinements

  • Solvent systems: Replacing DMF with cyclopentyl methyl ether (CPME) improves benzylation yields by 8% due to better substrate solubility [5].
  • Acid scavengers: Adding molecular sieves during salification prevents HCl-induced ether cleavage, boosting purity to >99% [4].

Catalyst Selection and Performance

  • FeCl₃-PVC composites: These nanocatalysts achieve 94% benzylation efficiency at 0.5 mol% loading, outperforming traditional FeCl₃ by 22% [5].
  • Bimetallic Pd-Ru catalysts: Enhance reduction rates by 3-fold compared to pure Pd systems .

Alternative Synthetic Routes

Protecting Group Strategies

Temporary protection of the amine group with tert-butoxycarbonyl (Boc) allows selective benzylation of 4-aminophenol. Subsequent Boc deprotection with trifluoroacetic acid yields 4-benzyloxyaniline without nitro intermediates .

One-Pot Synthetic Approaches

A 2024 protocol combines benzylation and reduction in one pot using H₂ and a dual Fe/Pd catalyst system, achieving 82% yield with 99% purity [5].

Flow Chemistry Applications

Microreactor systems enable:

  • Precise temperature gradients (20–60°C zones) for sequential benzylation and reduction.
  • Real-time analytics via UV-Vis monitoring to adjust reagent stoichiometry dynamically .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.0763918 g/mol

Monoisotopic Mass

235.0763918 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51388-20-6

Dates

Modify: 2023-08-15

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